
Hex-2-en-1-yl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: In this process, hexenol reacts with propionic acid in the presence of an acid catalyst to form the ester compound . The reaction conditions typically involve heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods: : Industrially, the production of trans-2-Hexenyl propionate follows the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through distillation to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: : Trans-2-Hexenyl propionate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carboxylic acid.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the ester group with other functional groups.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products: : The major products formed from these reactions depend on the type of reaction. For example, oxidation of trans-2-Hexenyl propionate can yield hexenoic acid, while reduction can produce hexenol .
Applications De Recherche Scientifique
Chemistry: : In chemistry, trans-2-Hexenyl propionate is used as a model compound to study esterification reactions and the properties of esters.
Biology: : In biological research, it is used to study the effects of esters on cellular processes and their potential as bioactive compounds.
Medicine: : While not widely used in medicine, trans-2-Hexenyl propionate’s pleasant aroma makes it a candidate for use in aromatherapy and other therapeutic applications.
Industry: : Industrially, trans-2-Hexenyl propionate is used in the production of fragrances for personal care products, cleaning agents, and air fresheners .
Mécanisme D'action
The mechanism by which trans-2-Hexenyl propionate exerts its effects is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its fruity aroma. This interaction involves molecular targets such as olfactory receptor proteins and pathways related to signal transduction in the olfactory system .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds to trans-2-Hexenyl propionate include:
- cis-3-Hexenyl propionate
- trans-2-Hexenyl acetate
- cis-3-Hexenyl butyrate
- trans-2-Hexenyl hexanoate
Uniqueness: : What sets trans-2-Hexenyl propionate apart from these similar compounds is its specific geometric configuration (trans or E configuration), which significantly influences its scent profile. This unique configuration gives it a distinct fruity aroma that is highly valued in the fragrance industry .
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
hex-2-enyl propanoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h6-7H,3-5,8H2,1-2H3 |
Clé InChI |
LPWKTEHEFDVAQS-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCOC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B15147044.png)
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)

![(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)

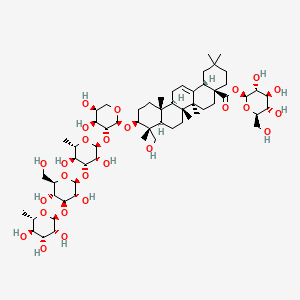
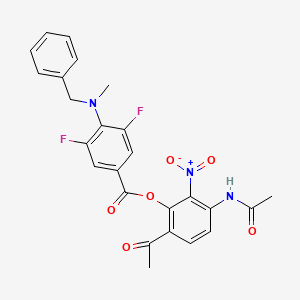
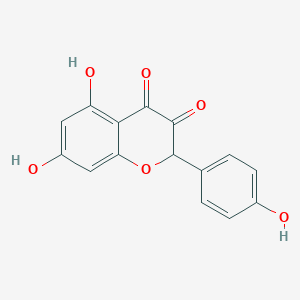

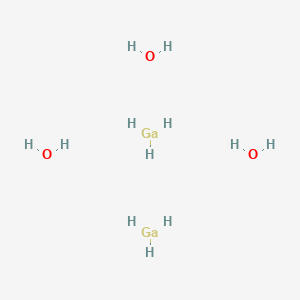
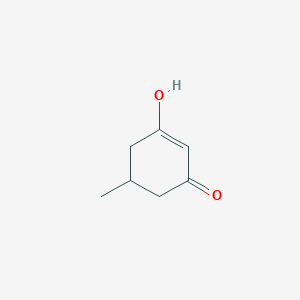
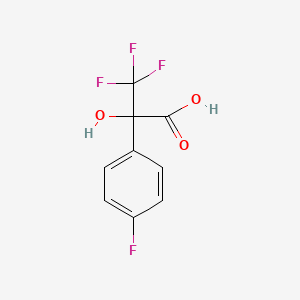
![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)

